2-(Trifluoromethyl)isonicotinoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)pyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO/c8-6(13)4-1-2-12-5(3-4)7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBALPFIDJFDIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

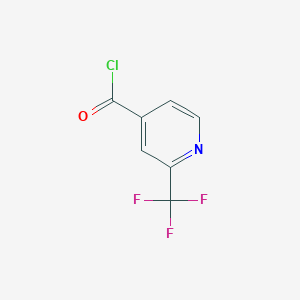

2-(Trifluoromethyl)pyridine-4-carbonyl chloride chemical structure

An In-depth Technical Guide to 2-(Trifluoromethyl)pyridine-4-carbonyl chloride: Synthesis, Reactivity, and Applications

Introduction

2-(Trifluoromethyl)pyridine-4-carbonyl chloride stands as a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development. The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyridine scaffold imparts a unique combination of properties to derivative molecules. The -CF3 group is well-known for enhancing metabolic stability, increasing lipophilicity, and improving receptor binding affinity through favorable electronic interactions. The pyridine ring itself is a common pharmacophore, offering aqueous solubility and diverse points for molecular modification.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and reactivity of 2-(Trifluoromethyl)pyridine-4-carbonyl chloride. Furthermore, it delves into its significant applications as a key intermediate, supported by detailed protocols, mechanistic insights, and authoritative references.

Chemical Structure and Physicochemical Properties

The foundational attributes of a chemical reagent are its structure and physical properties. 2-(Trifluoromethyl)pyridine-4-carbonyl chloride is an activated form of its corresponding carboxylic acid, designed for facile reaction with a wide range of nucleophiles.

Caption: Chemical Structure of 2-(Trifluoromethyl)pyridine-4-carbonyl chloride.

The properties of the parent carboxylic acid, 2-(Trifluoromethyl)isonicotinic acid, are well-documented and provide a baseline for understanding the reactivity and handling of the acyl chloride derivative.

| Property | Value | Source |

| Parent Acid CAS Number | 131747-41-6 | [1] |

| Molecular Formula | C7H3ClF3NO | N/A |

| Molecular Weight | 209.55 g/mol | N/A |

| Appearance | Typically a liquid or low-melting solid | Inferred |

| Reactivity | Highly reactive, moisture-sensitive | General Chemical Knowledge |

Synthesis and Purification

The primary route to 2-(Trifluoromethyl)pyridine-4-carbonyl chloride is through the chlorination of its parent carboxylic acid, 2-(trifluoromethyl)isonicotinic acid. This precursor acid can be synthesized via several reported methods.

Synthesis of the Precursor: 2-(Trifluoromethyl)isonicotinic acid

A common strategy involves building the pyridine ring from acyclic fluorinated precursors. For instance, ethyl 4,4,4-trifluoroacetoacetate can serve as a readily available starting material.[2] The general workflow involves the formation of a dienyl intermediate followed by cyclization with an ammonia source to form the pyridine ring.

Caption: Synthetic workflow for 2-(Trifluoromethyl)isonicotinic Acid.

Conversion to the Acyl Chloride

The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard procedure in organic synthesis. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)pyridine-4-carbonyl chloride

Disclaimer: This is a representative protocol and must be performed by qualified personnel with appropriate safety measures.

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-(Trifluoromethyl)isonicotinic acid (1.0 eq).

-

Solvent Addition: Add an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq), which can also serve as the solvent. Alternatively, an inert solvent like dichloromethane (DCM) or toluene can be used.

-

Catalyst (Optional): Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). The Vilsmeier-Haack reagent formed in situ accelerates the reaction.

-

Reaction: Heat the mixture to reflux (typically 70-80°C for neat SOCl₂) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the toxic SOCl₂ vapors.

-

Purification: The resulting crude 2-(Trifluoromethyl)pyridine-4-carbonyl chloride can often be used directly in the next step. If higher purity is required, it can be purified by vacuum distillation.

Reactivity and Mechanistic Insights

The synthetic utility of 2-(Trifluoromethyl)pyridine-4-carbonyl chloride stems from the high electrophilicity of the carbonyl carbon. This makes it an excellent acylating agent that readily reacts with a variety of nucleophiles.

-

Causality: The presence of the electron-withdrawing chlorine atom and the resonance effect of the carbonyl group create a strong partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. The trifluoromethyl group further enhances this electrophilicity through its potent inductive electron-withdrawing effect.

Caption: General reactivity of 2-(Trifluoromethyl)pyridine-4-carbonyl chloride.

The pyridine nitrogen can be protonated under acidic conditions or quaternized, which can modulate the reactivity of the ring and its substituents. However, under the typical neutral or slightly basic conditions used for acylation, the primary site of reaction is the acyl chloride.

Applications in Drug Discovery and Materials Science

The trifluoromethylpyridine motif is a privileged structure in medicinal chemistry and agrochemistry.[3] The title compound serves as a key intermediate for introducing this valuable moiety into target molecules.

-

Pharmaceuticals: Trifluoromethyl-substituted pyridines are integral to many biologically active compounds.[3][4] They have been incorporated into molecules targeting a wide range of diseases. For example, derivatives have been investigated as potent and selective COMT (Catechol-O-methyltransferase) inhibitors for potential use in treating Parkinson's disease.[2][5][6] The introduction of this specific acyl chloride allows for the rapid synthesis of amide libraries for structure-activity relationship (SAR) studies. Enasidenib, an IDH2 inhibitor, is an example of an approved drug containing a trifluoromethylpyridine moiety.[3]

-

Agrochemicals: This scaffold is also found in modern herbicides and pesticides.[3] The trifluoromethyl group often enhances the efficacy and metabolic stability of the active ingredient. For example, Pyroxsulam is an herbicide containing a 4-(trifluoromethyl)pyridine substructure.[3]

-

Materials Science: The parent compound, 2-chloro-4-(trifluoromethyl)pyridine, is used to synthesize ligands like 4,4′-bis(trifluoromethyl)-2,2′-bipyridine.[7] These ligands are crucial in coordination chemistry for creating metal complexes with specific electronic and photophysical properties, applicable in areas like organic light-emitting diodes (OLEDs) and photocatalysis.[8]

Spectroscopic Data and Characterization

-

¹H NMR: The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.5-9.0 ppm), showing characteristic coupling patterns.

-

¹³C NMR: The carbonyl carbon would exhibit a signal around δ 160-170 ppm. The carbon attached to the trifluoromethyl group would show a quartet due to C-F coupling.

-

¹⁹F NMR: A sharp singlet corresponding to the -CF₃ group would be observed, typically in the range of δ -60 to -65 ppm (relative to CFCl₃).[9]

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride would be present, typically between 1750 and 1810 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic M+2 peak due to the chlorine-37 isotope.

Safety and Handling

2-(Trifluoromethyl)pyridine-4-carbonyl chloride is a reactive chemical and must be handled with appropriate precautions. The safety data for related compounds like 2-chloro-5-(trifluoromethyl)pyridine provides a strong basis for its handling procedures.[10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[11][12] Work should be conducted in a well-ventilated chemical fume hood.[13]

-

Handling: This compound is moisture-sensitive (hydrolyzes to the carboxylic acid and HCl) and should be handled under an inert atmosphere (e.g., nitrogen or argon). Avoid inhalation of vapors and contact with skin and eyes.[11][14] Keep away from sources of ignition.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[15]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water and seek medical attention.[12]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[12]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[11]

References

-

Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837. [Link]

-

ACS Publications. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Retrieved from [Link]

-

Indagoo Research Chemicals. (2025). Safety Data Sheet. Retrieved from [Link]

-

Kiss, L. E., et al. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters. [Link]

-

ResearchGate. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Retrieved from [Link]

-

Ogawa, Y., & Tsubokura, I. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 160–169. [Link]

-

Supporting Information for a related publication. (n.d.). General information. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Musacchio, A. J., et al. (2021). Leveraging Divergent Ligand-to-Metal Charge-Transfer Excited State Pathways for Catalyst Control over Alkoxyl Radical Reactivity. Journal of the American Chemical Society. [Link]

-

Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]

-

Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]

Sources

- 1. 2-(Trifluoromethyl)isonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Chloro-4-(trifluoromethyl)pyridine 97 81565-18-6 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. afgsci.com [afgsci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. 81565-18-6|2-Chloro-4-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

A Technical Guide to 2-(Trifluoromethyl)isonicotinoyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This technical guide provides an in-depth overview of 2-(Trifluoromethyl)isonicotinoyl chloride, a key building block for researchers and scientists in the field of drug development. This document details the compound's fundamental physicochemical properties, outlines a robust protocol for its synthesis from the corresponding carboxylic acid, and explores its reactivity and strategic applications in medicinal chemistry. Emphasis is placed on the rationale behind its use, particularly how the integrated 2-(trifluoromethyl)pyridine moiety imparts desirable pharmacokinetic and pharmacodynamic properties to target molecules. Safe handling, storage, and disposal procedures for this reactive acyl chloride are also discussed to ensure operational safety and experimental integrity.

Introduction: The Strategic Role of the 2-(Trifluoromethyl)pyridine Moiety

In modern medicinal chemistry, the strategic incorporation of fluorine atoms or fluorine-containing functional groups is a cornerstone of rational drug design.[1][2][3] The trifluoromethyl (-CF₃) group, in particular, is widely employed to enhance a molecule's metabolic stability, modulate its lipophilicity, and improve its binding affinity to biological targets.[4][5] The strong carbon-fluorine bond is resistant to metabolic oxidation, and the group's high electronegativity can significantly alter the electronic properties of an aromatic ring, influencing pKa and receptor interactions.[4]

When combined with a pyridine scaffold—a privileged structure in numerous bioactive compounds—the resulting 2-(trifluoromethyl)pyridine motif becomes a highly valuable pharmacophore.[6][7][8] this compound serves as the primary reagent for introducing this moiety via acylation. Its high reactivity enables the efficient formation of stable amide and ester linkages, making it an indispensable tool for synthesizing novel therapeutic agents, including intermediates for compounds like Catechol-O-methyltransferase (COMT) inhibitors.[6][8][9][10] This guide serves as a comprehensive resource for leveraging this powerful synthetic intermediate.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, stoichiometric calculations, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 1019201-53-6 | [11] |

| Molecular Formula | C₇H₃ClF₃NO | [11][12] |

| Molecular Weight | 209.55 g/mol | [11][12] |

| Predicted Boiling Point | 212.7 ± 40.0 °C | [12] |

| Predicted Density | 1.469 ± 0.06 g/cm³ | [12] |

| Appearance | Colorless to light-yellow fuming liquid or low-melting solid | General property of acyl chlorides |

Synthesis and Mechanism

The most direct and common method for preparing this compound is through the chlorination of its parent carboxylic acid, 2-(Trifluoromethyl)isonicotinic acid (CAS: 131747-41-6). Thionyl chloride (SOCl₂) is the preferred reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product isolation.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated and then attacks the activated carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride gases.

Caption: General workflow for amide synthesis using an acyl chloride.

Safe Handling, Storage, and Disposal

The high reactivity of acyl chlorides necessitates stringent safety protocols.

-

Handling: Always handle this compound in a well-ventilated fume hood. [13]The compound is corrosive and reacts with atmospheric moisture to release corrosive hydrogen chloride (HCl) gas, which is a lachrymator. [14][15]Full PPE, including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

-

Storage: Store the compound in a tightly sealed container with a PTFE-lined cap to prevent moisture ingress. [16]The storage area should be cool, dry, and separate from incompatible materials such as water, alcohols, bases, and strong oxidizing agents. [14][17]For long-term stability, storing under an inert atmosphere (nitrogen or argon) is recommended. [16]* Disposal: Do not dispose of the neat material directly. Unused or waste acyl chloride must be quenched cautiously. This is typically achieved by slowly adding the material dropwise to a stirred, ice-cold solution of a weak base, such as sodium bicarbonate. The resulting mixture can then be neutralized and disposed of in accordance with local environmental regulations. Never add water directly to the bulk material, as the reaction can be violent. [14]

Conclusion

This compound is a highly valuable and reactive intermediate in modern organic synthesis and drug discovery. Its utility lies in its ability to efficiently introduce the 2-(trifluoromethyl)pyridine pharmacophore, a structural motif known to confer beneficial properties such as enhanced metabolic stability and modulated physicochemical characteristics. While its reactivity demands careful handling and storage, a thorough understanding of its properties and adherence to established protocols enable researchers to safely and effectively harness its synthetic potential in the development of next-generation therapeutics.

References

-

Kiss, L. E., et al. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters, 10(9), 1835-7. [Link]

-

Amerigo Scientific. This compound. [Link]

-

ACS Publications. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. [Link]

-

Kiss, L. E., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

-

Semantic Scholar. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. [Link]

-

Sciencemadness Wiki. Acetyl chloride. [Link]

-

ResearchGate. Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. [Link]

-

US Hazmat Rentals. Acetyl chloride Chemical Storage Specifications. [Link]

-

Sciencemadness Discussion Board. Acyl chlorides stability. [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. [Link]

-

Oakwood Chemical. 2-Chloro-5-(trifluoromethyl)isonicotinic acid. [Link]

- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.

-

Organic Syntheses. Procedure for the Synthesis of Aza-Oxindoles. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ResearchGate. How can I synthesize 2- or 3- substituted isonicotinoyl chloride?. [Link]

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

PrepChem.com. Synthesis of isonicotinoyl chloride. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- Google Patents. EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters.

-

Cheminspire. 2-(Trifluoromethyl)isonicotinic acid. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. jelsciences.com [jelsciences.com]

- 6. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. amerigoscientific.com [amerigoscientific.com]

- 12. This compound CAS#: 1019201-53-6 [m.chemicalbook.com]

- 13. chemos.de [chemos.de]

- 14. nj.gov [nj.gov]

- 15. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 16. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]

The Synthetic Cornerstone: A Technical Guide to 2-Trifluoromethyl-4-pyridinecarbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical overview of 2-trifluoromethyl-4-pyridinecarbonyl chloride, a key building block that serves as a gateway to a diverse array of complex molecules with significant therapeutic potential.

Nomenclature and Identification: Establishing a Common Language

Clarity in chemical communication is paramount. 2-Trifluoromethyl-4-pyridinecarbonyl chloride is known by several synonyms, the most prevalent of which is 2-(Trifluoromethyl)isonicotinoyl chloride . Understanding these alternative names is crucial for comprehensive literature searches and effective sourcing.

| Preferred IUPAC Name | Common Synonyms | CAS Number |

| 2-(Trifluoromethyl)pyridine-4-carbonyl chloride | This compound, 4-(Chloroformyl)-2-(trifluoromethyl)pyridine | 1019201-53-6 |

Molecular Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties: Understanding the Reagent's Behavior

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₃NO | N/A |

| Molecular Weight | 209.55 g/mol | N/A |

| Appearance | Not specified, likely a solid or liquid | N/A |

| Boiling Point | Predicted: 212.7 ± 40.0 °C | N/A |

| Density | Predicted: 1.469 ± 0.06 g/cm³ | N/A |

Synthesis: Forging the Key

The primary route to 2-trifluoromethyl-4-pyridinecarbonyl chloride is through the chlorination of its corresponding carboxylic acid, 2-(trifluoromethyl)isonicotinic acid. This transformation is a standard procedure in organic synthesis, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most commonly employed reagents.

Causality Behind Reagent Choice

The conversion of a carboxylic acid to an acyl chloride proceeds via the activation of the hydroxyl group, transforming it into a better leaving group.

-

Thionyl Chloride (SOCl₂): This reagent is often favored due to its cost-effectiveness and the fact that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[1] The reaction can often be run neat or in an inert solvent.[2]

-

Oxalyl Chloride ((COCl)₂): While more expensive, oxalyl chloride offers milder reaction conditions and is particularly useful for substrates that may be sensitive to the higher temperatures often required for thionyl chloride reactions. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are also gaseous. A catalytic amount of N,N-dimethylformamide (DMF) is typically required to facilitate this reaction.[2]

Figure 2: Synthetic pathway to this compound.

Experimental Protocol: Synthesis using Thionyl Chloride

This protocol is a representative procedure adapted from established methods for the conversion of carboxylic acids to acyl chlorides.[3][4]

Materials:

-

2-(Trifluoromethyl)isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous inert solvent (e.g., toluene or dichloromethane)

-

Dry glassware (oven-dried and cooled under an inert atmosphere)

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube. Ensure all glassware is scrupulously dry to prevent hydrolysis of the reagents and product.

-

Charging the Flask: Add 2-(trifluoromethyl)isonicotinic acid (1.0 equivalent) to the flask.

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (2-5 equivalents) to the flask.[5] An inert solvent such as anhydrous toluene can be added to facilitate stirring, although the reaction can often be performed neat in an excess of thionyl chloride.

-

Reaction Conditions: Heat the mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by rotary evaporation under reduced pressure. To ensure complete removal, co-evaporation with an anhydrous solvent like toluene can be performed.

-

Product Isolation: The resulting crude 2-trifluoromethyl-4-pyridinecarbonyl chloride can be used directly in the next step or purified by vacuum distillation if necessary.

Self-Validation: The successful formation of the acyl chloride can be confirmed by the disappearance of the broad -OH stretch of the carboxylic acid in the infrared (IR) spectrum and the appearance of a sharp carbonyl stretch at a higher wavenumber (typically >1750 cm⁻¹). Further characterization can be achieved through ¹H and ¹³C NMR spectroscopy.

Reactivity and Applications in Drug Development

The high reactivity of the acyl chloride functional group makes 2-trifluoromethyl-4-pyridinecarbonyl chloride a versatile intermediate for introducing the 2-trifluoromethyl-4-pyridyl moiety into a wide range of molecules. This is primarily achieved through nucleophilic acyl substitution reactions.

Figure 3: Reactivity of this compound with various nucleophiles.

The trifluoromethylpyridine scaffold is a privileged structure in modern pharmaceuticals and agrochemicals.[6][7] The electron-withdrawing nature of the trifluoromethyl group can enhance the metabolic stability of the pyridine ring and modulate the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions.

Case Study: Sorafenib

Safety and Handling

Acyl chlorides are reactive and corrosive compounds that require careful handling.

-

Moisture Sensitivity: 2-Trifluoromethyl-4-pyridinecarbonyl chloride will readily react with water and other protic solvents to hydrolyze back to the corresponding carboxylic acid. All reactions should be carried out under anhydrous conditions using dry glassware and solvents.

-

Corrosivity: The compound, along with its precursor thionyl chloride, is corrosive and can cause severe burns to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

-

Byproduct Hazards: The synthesis of the acyl chloride generates HCl gas, which is corrosive and toxic. The reaction setup should include a trap to neutralize the evolving gas.

Conclusion

2-Trifluoromethyl-4-pyridinecarbonyl chloride is a valuable and reactive building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. Its preparation from the corresponding carboxylic acid is a straightforward process using standard chlorinating agents. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety precautions, will enable researchers to effectively utilize this important synthetic intermediate in the development of novel and impactful chemical entities.

References

-

Organic Syntheses Procedure. (n.d.). 2-(p-Tolyl)propionyl chloride. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of isonicotinoyl chloride. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrobenzoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN106699615A - Preparation process of trifluoromethyl sulfinyl chloride.

-

Supplementary Information In-flow generation of thionyl fluoride (SOF2) enables the rapid and efficient synthesis of acyl fluorides. (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Google Patents. (n.d.). US4504665A - Process for producing chloronicotinic acid compounds.

-

PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

- Google Patents. (n.d.). EP0319767A3 - Process for the preparation of trifluoromethane sulfonique acid chloride.

-

ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

- Google Patents. (n.d.). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

- Google Patents. (n.d.). CN104781236B - The method for preparing 2- trifluoromethyls isonicotinic acid and ester.

-

Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]

-

MDPI. (n.d.). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Retrieved from [Link]

-

YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 1. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024, April 23). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]

-

Organic Syntheses. (2023, July 17). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

YouTube. (2023, January 29). Oxalyl chloride synthesis. Retrieved from [Link]

-

ResearchGate. (2015, July 17). How can I synthesize 2- or 3- substituted isonicotinoyl chloride?. Retrieved from [Link]

- Google Patents. (n.d.). US2816140A - Process for the production of oxalyl chloride.

Sources

- 1. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of N-Substituted 2-(Trifluoromethyl)isonicotinamides

Topic: Reaction conditions for 2-(Trifluoromethyl)isonicotinoyl chloride with amines Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals[1][2]

Executive Summary

The 2-(trifluoromethyl)pyridine moiety is a privileged pharmacophore in medicinal chemistry, offering enhanced lipophilicity, metabolic stability, and distinct electronic properties compared to non-fluorinated analogs.[1][2] This guide details the optimized reaction conditions for coupling This compound with various amines. Unlike standard benzoyl chlorides, the presence of the electron-withdrawing trifluoromethyl group (

Mechanistic Insight & Chemical Logic

Electronic Activation

The reactivity of this compound is governed by two synergistic electron-withdrawing effects:

-

Inductive Effect (

): The -

Mesomeric/Inductive Effect of Pyridine Nitrogen: The ring nitrogen further depletes electron density from the C4 position.[1]

Consequence: The carbonyl carbon is highly electrophilic.[1][3] While this accelerates the desired nucleophilic acyl substitution with amines, it also drastically lowers the activation energy for hydrolysis.[1] Strict anhydrous conditions are non-negotiable.

Regioselectivity and Side Reactions[1][2]

-

Primary Pathway: Attack of the amine nucleophile at the acyl chloride carbonyl (Kinetic control).

-

Potential Side Reaction (

): Although the 2-position is activated for nucleophilic aromatic substitution (

Experimental Protocols

Precursor Synthesis: Generation of the Acid Chloride

Note: Due to high moisture sensitivity, it is recommended to generate the acid chloride in situ or use it immediately after isolation.[1]

Reagents:

-

Substrate: 2-(Trifluoromethyl)isonicotinic acid (1.0 equiv)

-

Reagent: Thionyl chloride (

) (5.0–10.0 equiv) or Oxalyl chloride (1.2 equiv) + DMF (cat.) -

Solvent: Toluene (optional, can run neat in

)

Protocol A: Thionyl Chloride Method (Standard)

-

Charge a dry round-bottom flask with 2-(trifluoromethyl)isonicotinic acid.

-

Add thionyl chloride (neat) under an inert atmosphere (

or -

Catalysis: Add 1–2 drops of dry DMF to catalyze the formation of the Vilsmeier-Haack intermediate.[1][2]

-

Reflux: Heat to reflux (

) for 2–3 hours. Monitor cessation of gas evolution ( -

Workup: Evaporate excess

under reduced pressure. -

Azeotrope: Add anhydrous toluene (

) and evaporate again to remove trace thionyl chloride. -

Result: The crude acid chloride (usually a yellow/brown oil or low-melting solid) is used directly in the next step.

Coupling Reaction: Acid Chloride + Amine[1][2]

Reagents:

-

Electrophile: Crude this compound (1.0 equiv)

-

Nucleophile: Amine (

or -

Base: Triethylamine (TEA) or

-Diisopropylethylamine (DIPEA) (2.0–3.0 equiv)[1] -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). DCM is preferred for solubility; THF for polar amines.[1]

Protocol B: General Amide Coupling

-

Preparation: Dissolve the crude acid chloride in anhydrous DCM (

concentration) under -

Cooling: Cool the solution to

using an ice bath. Crucial to suppress exotherms and potential side reactions.[1][2] -

Base Addition: Add DIPEA (2.5 equiv) dropwise.

-

Amine Addition: Add the amine (1.1 equiv) dropwise (neat or dissolved in minimal DCM).

-

Note: If the amine is a hydrochloride salt, increase base to 3.5 equiv.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (

) and stir for 2–4 hours. -

Monitoring: Check completion by TLC or LC-MS. (Quench a small aliquot with methanol for analysis; look for the methyl ester if acid chloride remains).[1]

Workup and Purification[1][2][3]

-

Quench: Dilute with DCM and wash with saturated

(to remove unreacted acid/hydrolysis products). -

Dry: Dry over anhydrous

or -

Purification:

Visualization: Reaction Workflow

The following diagram illustrates the critical decision nodes and process flow for this synthesis.

Caption: Workflow for the conversion of 2-(trifluoromethyl)isonicotinic acid to its amide derivative.

Data Summary & Troubleshooting

| Parameter | Recommended Condition | Rationale |

| Solvent | DCM (Anhydrous) | Excellent solubility for acid chloride; non-nucleophilic.[1] |

| Base | DIPEA or TEA (2.5 equiv) | Scavenges HCl; DIPEA is less nucleophilic, preventing quaternary salt formation.[1][2] |

| Temperature | Controls exotherm; prevents decomposition of labile acid chloride. | |

| Stoichiometry | 1:1.1 (Acid Cl : Amine) | Slight excess of amine ensures complete consumption of the unstable acid chloride. |

Common Issues

-

Low Yield: Usually due to hydrolysis of the acid chloride before amine addition.[1] Ensure glassware is oven-dried and solvents are anhydrous.[1][2]

-

Impurity Formation: If the reaction turns dark/tarry, the temperature may be too high during the addition of the amine.[1] Maintain

strictly during addition. -

Unreacted Acid: If the activation step fails, unreacted acid will persist.[1] Ensure fresh

is used.

References

-

Preparation of Acid Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Standard text on acyl chloride mechanism).

-

Thionyl Chloride Activation: "Synthesis of 2-chloro-4-(trifluoromethyl)pyridine." Google Patents.[1][2] CN116425671A.[1][2] Link

-

Amide Coupling Conditions: "Amine to Amide (via Acid Chloride) - Common Conditions." Common Organic Chemistry. Link

-

Trifluoromethyl Pyridine Properties: "2-(Trifluoromethyl)isonicotinic Acid: A Key Pharmaceutical Intermediate." NBInno. Link

-

General Reactivity of TFMP: "Synthesis and application of trifluoromethylpyridines as a key structural motif."[1][2] PMC - NCBI.[1][2] Link

Sources

Application Notes and Protocols for the Esterification of 2-(Trifluoromethyl)pyridine-4-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides detailed application notes and protocols for the esterification of 2-(trifluoromethyl)pyridine-4-carbonyl chloride. Esters of 2-(trifluoromethyl)isonicotinic acid are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethyl group can significantly enhance biological activity and modulate physicochemical properties.[1] This document offers a comprehensive approach, from mechanistic principles to practical laboratory procedures, designed to empower researchers to successfully synthesize these critical compounds.

Scientific Foundation and Mechanistic Considerations

The esterification of an acyl chloride is a classic nucleophilic acyl substitution reaction. The process is fundamentally driven by the attack of a nucleophilic alcohol on the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

The Role of the 2-(Trifluoromethyl)pyridine Scaffold

The electronic nature of the 2-(trifluoromethyl)pyridine-4-carbonyl chloride substrate plays a critical role in its reactivity. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, which, in conjunction with the electron-withdrawing nature of the pyridine ring nitrogen, renders the carbonyl carbon exceptionally electrophilic. This inherent reactivity means that esterification can often proceed rapidly, even without a catalyst, particularly with primary and secondary alcohols.[2]

Catalysis with 4-(Dimethylamino)pyridine (DMAP)

For less reactive alcohols (e.g., tertiary or sterically hindered alcohols) or to accelerate the reaction rate at lower temperatures, a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) is highly effective.[3] DMAP functions by first attacking the acyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting acyl chloride, making it more susceptible to attack by the alcohol. The catalyst is then regenerated upon nucleophilic attack by the alcohol.[4][5][6][7]

The catalytic cycle can be visualized as follows:

Figure 1: DMAP-Catalyzed Esterification Workflow. This diagram illustrates the key steps in the DMAP-catalyzed esterification of an acyl chloride, including the formation of the highly reactive N-acylpyridinium intermediate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the esterification of 2-(trifluoromethyl)pyridine-4-carbonyl chloride. It is essential to perform these reactions in a well-ventilated fume hood, as the acyl chloride is corrosive and lachrymatory, and the reaction generates HCl gas.

Protocol 1: General Esterification (Non-Catalyzed)

This protocol is suitable for primary and secondary alcohols where the high reactivity of the acyl chloride is sufficient to drive the reaction to completion.

Materials:

-

2-(Trifluoromethyl)pyridine-4-carbonyl chloride

-

Alcohol (e.g., methanol, ethanol)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Tertiary amine base (e.g., triethylamine or pyridine)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add the tertiary amine base (1.1 equivalents) to the alcohol solution.

-

Addition of Acyl Chloride: Slowly add a solution of 2-(trifluoromethyl)pyridine-4-carbonyl chloride (1.05 equivalents) in anhydrous DCM to the stirred alcohol/base mixture. A precipitate (the hydrochloride salt of the base) will likely form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup:

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining HCl and unreacted acyl chloride), deionized water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

-

Purification: The crude ester can be purified by flash column chromatography on silica gel or by distillation under reduced pressure, depending on its volatility.

Protocol 2: DMAP-Catalyzed Esterification

This protocol is recommended for sterically hindered or less reactive alcohols.

Materials:

-

Same as Protocol 1, with the addition of 4-(dimethylamino)pyridine (DMAP).

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent), the tertiary amine base (1.1 equivalents), and a catalytic amount of DMAP (0.05 - 0.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C.

-

Addition of Acyl Chloride: Slowly add a solution of 2-(trifluoromethyl)pyridine-4-carbonyl chloride (1.05 equivalents) in anhydrous DCM to the stirred mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir. The reaction is typically complete within 1-2 hours. Monitor by TLC or GC-MS.

-

Workup and Purification: Follow steps 5 and 6 from Protocol 1. The aqueous washes are particularly important to ensure the complete removal of DMAP.

Data Presentation and Comparison

The choice of protocol will depend on the specific alcohol being used. The following table summarizes the key differences and expected outcomes.

| Parameter | Protocol 1 (Non-Catalyzed) | Protocol 2 (DMAP-Catalyzed) |

| Suitable Substrates | Primary and secondary alcohols | Tertiary and sterically hindered alcohols |

| Catalyst | None | 4-(Dimethylamino)pyridine (DMAP) |

| Typical Reaction Time | 1 - 4 hours | 0.5 - 2 hours |

| Relative Rate | Moderate to Fast | Very Fast |

| Workup Complexity | Standard | Requires thorough washing to remove DMAP |

Workflow Visualization

The overall experimental process can be broken down into three main stages: reaction, workup, and purification.

Figure 2: General Experimental Workflow. This flowchart outlines the sequential stages from reaction setup to the characterization of the final purified ester product.

Troubleshooting and Field-Proven Insights

-

Moisture Sensitivity: 2-(Trifluoromethyl)pyridine-4-carbonyl chloride is highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.

-

Base Selection: While triethylamine is a common choice, for sensitive substrates that might be prone to side reactions, a less nucleophilic base like pyridine can be used.

-

Incomplete Reaction: If the reaction stalls, particularly with hindered alcohols in the non-catalyzed protocol, adding a catalytic amount of DMAP can often drive the reaction to completion.

-

Purification of Volatile Esters: Esters derived from low molecular weight alcohols (e.g., methanol, ethanol) may be volatile. Care should be taken during solvent removal to avoid loss of product. Distillation under reduced pressure is often the preferred method for purification of such compounds.

-

DMAP Removal: DMAP can sometimes be challenging to remove completely during workup. An additional wash with dilute aqueous HCl (e.g., 1M) can help by protonating the DMAP, rendering it more water-soluble. However, care must be taken as this can cause hydrolysis of the ester if the product is acid-sensitive.

References

-

Liu, Z., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236–239. [Link]

-

American Chemical Society. (2013). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols. [Link]

-

S. S. E. H. El-Fattah, et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. [Link]

-

ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]

-

ResearchGate. (2005). The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). [Link]

- Google Patents. (n.d.). The method for preparing 2- trifluoromethyls isonicotinic acid and ester.

-

Sakai, N., et al. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 63-71. [Link]

Sources

- 1. CN104781236B - The method for preparing 2- trifluoromethyls isonicotinic acid and ester - Google Patents [patents.google.com]

- 2. Preparation method of heterogeneously catalyzed 2-trifluoromethyl substituted benzimidazole compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

Application Note: Optimized Chlorination Protocols for 2-(Trifluoromethyl)isonicotinic Acid

Executive Summary & Strategic Analysis

The conversion of 2-(trifluoromethyl)isonicotinic acid (CAS: 131747-41-6) to its corresponding acid chloride is a pivotal transformation in the synthesis of next-generation bioisosteres and kinase inhibitors. The presence of the trifluoromethyl (

Key Challenges:

-

Nucleophilicity: The strong electron-withdrawing nature of the

group and the pyridine nitrogen significantly reduces the nucleophilicity of the carboxylic acid oxygen, potentially retarding the initial attack on the chlorinating agent. -

Stability: While the

group adds metabolic stability, the resulting acid chloride is highly electrophilic and susceptible to rapid hydrolysis by atmospheric moisture. -

Safety: The generation of toxic byproducts (HCl, CO,

) requires strict containment.

This guide outlines two validated protocols: Method A (Oxalyl Chloride/DMF) for high-precision, small-to-medium scale applications, and Method B (Thionyl Chloride) for robust, larger-scale batches.

Reagent Selection Guide

| Feature | Method A: Oxalyl Chloride + cat.[1][2][3][4] DMF | Method B: Thionyl Chloride ( |

| Primary Utility | High-value intermediates; mild conditions. | Scale-up (>50g); cost-effective. |

| Reaction Temp | 0°C to Room Temperature (RT). | Reflux (70–80°C).[5] |

| Byproducts | Gases (CO, | Gases ( |

| Purification | Evaporation usually sufficient. | Distillation or azeotropic removal required. |

| Substrate Compatibility | Excellent for acid-sensitive moieties.[7] | Avoid if substrate has acid-labile protecting groups. |

Mechanistic Insight: The Vilsmeier-Haack Pathway

Understanding the catalytic role of Dimethylformamide (DMF) is critical for Method A. It does not merely act as a solvent but forms a reactive Chloroiminium intermediate (Vilsmeier reagent), which is far more electrophilic than oxalyl chloride itself.

Diagram 1: Catalytic Cycle of DMF-Mediated Chlorination

Caption: The catalytic cycle showing the regeneration of DMF and the release of gaseous byproducts, driving the equilibrium forward.

Experimental Protocols

Method A: The "Precision" Protocol (Oxalyl Chloride)

Best for: 100 mg to 10 g scale. Solvent: Dichloromethane (DCM) (Anhydrous).

Reagents:

-

Substrate: 2-(trifluoromethyl)isonicotinic acid (1.0 equiv)

-

Oxalyl Chloride: 1.2 – 1.5 equiv

-

DMF: 0.05 – 0.1 equiv (Catalytic)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask (RBF) and cool under a stream of Nitrogen (

). -

Solvation: Charge the flask with the substrate and anhydrous DCM (0.2 M concentration). Add the catalytic DMF.[1][2][8]

-

Note: The reaction mixture may remain a suspension initially.

-

-

Addition: Cool the mixture to 0°C in an ice bath. Add Oxalyl Chloride dropwise via a pressure-equalizing addition funnel or syringe pump over 15 minutes.

-

Observation: Vigorous bubbling (CO/CO2 evolution) will occur. Ensure proper venting through a scrubber.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

-

Endpoint: The suspension should become a clear solution, indicating consumption of the acid.

-

-

Work-up: Concentrate the mixture in vacuo (Rotary evaporator) at <30°C.

-

Azeotrope: To remove traces of Oxalyl Chloride, re-dissolve the residue in dry DCM or Toluene and re-concentrate (Repeat 2x).

-

Storage: The resulting yellow oil/solid is moisture-sensitive. Use immediately or store under Argon at -20°C.

Method B: The "Scale-Up" Protocol (Thionyl Chloride)

Best for: >10 g scale. Solvent: Toluene or Neat.

Reagents:

-

Substrate: 2-(trifluoromethyl)isonicotinic acid (1.0 equiv)

-

Thionyl Chloride (

): 2.0 – 5.0 equiv (Excess serves as solvent/reagent)

Step-by-Step Procedure:

-

Setup: Equip a RBF with a reflux condenser and a drying tube (

) or -

Mixing: Add the substrate to the flask. Carefully add Thionyl Chloride.[9]

-

Optional: If the mixture is too viscous, add Toluene (3-5 volumes).

-

-

Heating: Heat the reaction mixture to reflux (approx. 75–80°C).

-

Caution: Do not seal the system; gas evolution must escape.

-

-

Duration: Reflux for 3–5 hours.

-

QC Check: Aliquot a small sample, quench with MeOH, and check by LCMS for the methyl ester.

-

-

Work-up: Distill off the excess Thionyl Chloride under reduced pressure.

-

Chaser: Add Toluene (2x volume) and distill again to azeotropically remove residual

. -

Isolation: The crude acid chloride is obtained as a residue. For high purity, vacuum distillation can be performed, though the boiling point will be high.

Quality Control & Validation

Direct analysis of acid chlorides on LCMS is impossible due to hydrolysis. Use the Derivatization Method :

-

Take 10

L of the reaction mixture. -

Quench into 500

L of anhydrous Methanol (MeOH). -

Wait 5 minutes (formation of Methyl Ester).

-

Analyze by HPLC/LCMS.

-

Target: Methyl 2-(trifluoromethyl)isonicotinate.

-

Success Criteria: >98% conversion to ester; <1% residual acid.

-

Diagram 2: Workflow Decision Tree

Caption: Decision matrix for selecting the optimal chlorination pathway based on scale and purity requirements.

Safety & Handling (E-E-A-T)

-

Inhalation Hazard: Both Oxalyl Chloride and Thionyl Chloride cause severe respiratory damage. All operations must occur in a functioning fume hood.[7]

-

Pressure Build-up: The reaction generates moles of gas equal to the moles of reagent consumed. Never run these reactions in a closed vessel without pressure relief/venting.

-

Water Reactivity: The product and reagents react violently with water. Ensure all glassware is oven-dried (>120°C) and cooled under inert gas.

References

-

Vertex Pharmaceuticals. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835-1837. Link

-

Common Organic Chemistry. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved October 24, 2023. Link

-

Biocon Limited. (2016). Process for the preparation of Teriflunomide. Patent WO2016203410A1.[5] (Demonstrates thionyl chloride usage on heterocyclic acids). Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Authoritative text on Vilsmeier-Haack mechanism).

-

TCI Chemicals. (n.d.). Product Specification: 2-(Trifluoromethyl)isonicotinic Acid. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. ijsts.shirazu.ac.ir [ijsts.shirazu.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. jelsciences.com [jelsciences.com]

- 6. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Handling Moisture-Sensitive Pyridine Acid Chlorides

Status: Operational Topic: Stability, Synthesis, and Handling of Pyridine-derived Acid Chlorides Ticket ID: #PYR-ACL-001 Lead Scientist: Dr. A. Chen, Senior Application Scientist

Introduction

Welcome to the technical support hub for pyridine chemistry. You are likely here because your nicotinoyl or isonicotinoyl chloride has turned into a black, insoluble tar, or your reaction yields are inexplicably low.

Pyridine acid chlorides differ fundamentally from standard benzoyl chlorides. They possess a basic nitrogen within the same molecule as an electrophilic acyl chloride . This "Dr. Jekyll and Mr. Hyde" duality creates a pathway for self-destruction (self-quaternization) that does not exist in standard carbocyclic acid chlorides.

This guide provides the mechanistic logic and field-tested protocols to handle these reagents successfully.

Module 1: Stability & The "Black Tar" Phenomenon

Q: Why did my acid chloride turn into a black/purple solid?

A: You likely isolated the free base instead of the hydrochloride salt , or your salt was exposed to moisture which catalyzed degradation.

The Mechanism of Failure (Self-Quaternization): Unlike benzoyl chloride, pyridine acid chlorides are nucleophilic at the ring nitrogen. If the nitrogen is not protonated (as an HCl salt), it attacks the electrophilic carbonyl carbon of a neighboring molecule. This triggers a chain reaction, forming ionic dimers and oligomers that appear as deep colored tars.

The Solution:

Always synthesize, store, and handle these compounds as their Hydrochloride (HCl) salts . The protonation of the nitrogen (

Visualization: Degradation Pathway

Figure 1: The self-quaternization pathway. The free base is inherently unstable. Protonation (HCl salt) blocks the "Free Base" node, preventing the cascade.

Module 2: Synthesis & Preparation

Q: How do I prepare fresh Nicotinoyl/Isonicotinoyl Chloride HCl?

A: The industry standard is Thionyl Chloride (

Protocol: The "Toluene Chase" Method Prerequisites: Fume hood, Schlenk line (optional but preferred), Anhydrous conditions.

| Step | Action | Mechanistic Reason |

| 1 | Suspend Pyridine Carboxylic Acid (1 eq) in excess | Excess reagent ensures complete conversion and acts as solvent. |

| 2 | Reflux at 80°C for 2–3 hours. | Evolution of |

| 3 | CRITICAL: Evaporate excess | Removes bulk reagent. |

| 4 | Add anhydrous Toluene and evaporate again (Repeat 2x). | Toluene forms an azeotrope with residual |

| 5 | Suspend residue in anhydrous Hexane or Ether; filter under | The HCl salt is insoluble in non-polar solvents; impurities remain in solution. |

| 6 | Dry solid under high vacuum. | Removes trace solvent. Result: White/Off-white powder.[1] |

Visualization: Synthesis Workflow

Figure 2: Synthesis workflow emphasizing the removal of thionyl chloride via azeotropic distillation.

Module 3: Handling & Reaction Setup

Q: How do I use the HCl salt in a coupling reaction?

A: This is the most common point of failure. You have a salt (

The "In-Situ Neutralization" Protocol:

-

Dissolve Nucleophile: Dissolve your amine/alcohol in anhydrous solvent (DCM or THF) with 2.2 equivalents of base (e.g., Diisopropylethylamine - DIPEA or Triethylamine).

-

Why 2.2 eq? 1 eq neutralizes the HCl attached to the pyridine; 1 eq neutralizes the HCl produced during amide formation; 0.2 eq is safety excess.

-

-

Cool: Chill to 0°C.

-

Add Salt: Add the solid Acid Chloride HCl salt in portions.

-

Observation: The mixture will likely smoke slightly (HCl vapor) and precipitate amine salts immediately.

-

-

Warm: Allow to warm to Room Temp.

Q: Can I use Schotten-Baumann (Aqueous/Organic biphasic) conditions?

A: Only if your nucleophile is highly reactive (e.g., a primary amine). Pyridine acid chlorides hydrolyze rapidly.

-

Risk: High.[2]

-

Verdict: Stick to anhydrous DCM/THF unless you have no other choice.

Module 4: Troubleshooting FAQ

Q: My product is an oil, but it should be a solid.

Diagnosis: You likely have residual solvent or thionyl chloride, or the compound has partially hydrolyzed to the acid. Fix:

-

Attempt to triturate with anhydrous diethyl ether.

-

If it remains an oil, obtain a crude NMR. If the pyridine ring protons are shifted upfield compared to the starting material, you may have hydrolyzed back to the acid.

Q: Low yield in amide coupling?

Diagnosis: The "Free Base Gap." If you added base to the acid chloride before adding the amine, the acid chloride self-quaternized before it could find the amine. Fix: Ensure the amine and base are mixed first, then add the acid chloride.

Q: The solid turned yellow/orange during storage.

Diagnosis: Moisture ingress. The color comes from trace amounts of the "dimer" (see Module 1) forming on the surface as HCl is lost. Fix: If the color is faint, use it as is—the bulk is likely fine. If deep orange/black, discard and resynthesize.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Preparation of Acid Chlorides).[3][4][5][6][7]

-

Spivey, A. C., & Arseniyadis, S. (2004). Pyridine derivatives. In Science of Synthesis (Vol. 15). Thieme Chemistry. (Detailed stability data of pyridine acid chlorides).

-

Organic Syntheses. (1950). Nicotinoyl Chloride Hydrochloride.[3] Org. Synth. 1950, 30, 63. [Link]

Sources

- 1. Isonicotinoyl Chloride Hydrochloride | 39178-35-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. orgosolver.com [orgosolver.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. prepchem.com [prepchem.com]

Technical Support Center: Strategies for the Removal of Excess Thionyl Chloride in Pyridine Acid Chloride Synthesis

Introduction

The synthesis of pyridine acid chlorides from their corresponding carboxylic acids using thionyl chloride (SOCl₂) is a fundamental and widely employed transformation in organic synthesis, particularly within pharmaceutical and materials science research. The efficacy of this conversion hinges on the use of excess thionyl chloride to drive the reaction to completion. However, the complete removal of this excess reagent is critical for the successful outcome of subsequent reactions and the purity of the final product. Thionyl chloride's corrosive nature and high reactivity necessitate careful and strategic removal to prevent product degradation and ensure safety.

This technical guide provides a comprehensive overview of the common challenges and solutions associated with the removal of excess thionyl chloride in the synthesis of pyridine acid chlorides. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering troubleshooting advice and in-depth explanations of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess thionyl chloride?

A1: The most prevalent methods for removing excess thionyl chloride are physical removal via distillation (either simple, fractional, or azeotropic) and chemical quenching. The selection of the appropriate method is contingent upon several factors, including the thermal stability of the pyridine acid chloride product, the scale of the reaction, and the desired level of purity.[1][2]

Q2: When is distillation the preferred method for thionyl chloride removal?

A2: Distillation is the method of choice when the pyridine acid chloride product is sensitive to protic reagents like water or alcohols, which are often used in quenching.[1] It is also highly suitable for larger-scale reactions where the exothermic nature of quenching can pose a significant safety hazard.[1]

Q3: Under what circumstances should I opt for quenching to remove excess thionyl chloride?

A3: Quenching is a viable and often more rapid alternative when the desired pyridine acid chloride is stable under the workup conditions.[1][3] For small-scale laboratory preparations, quenching can be a simpler and more time-efficient method compared to setting up a distillation apparatus.[1]

Q4: What are the critical safety precautions when handling thionyl chloride?

A4: Thionyl chloride is a corrosive, toxic, and moisture-sensitive reagent that reacts violently with water, liberating hazardous gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4][5][6][7][8] All manipulations should be conducted in a well-ventilated fume hood.[7][9] Appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory.[4][5][6][9] A trap containing an alkaline solution (e.g., sodium hydroxide or potassium hydroxide) is essential to neutralize volatile byproducts, particularly when employing a rotary evaporator or vacuum pump.[1][3][10]

Q5: How can I confirm the complete removal of thionyl chloride?

A5: A preliminary, albeit qualitative, assessment is the absence of the characteristic sharp, pungent odor of thionyl chloride. For more rigorous and quantitative analysis, especially in sensitive applications, instrumental methods are recommended. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), or inductively coupled plasma-optical emission spectrometry (ICP-OES) can be employed to detect and quantify any residual thionyl chloride.[1][11][12]

Troubleshooting Guides

Method 1: Distillation-Based Removal

Distillation leverages the difference in boiling points between thionyl chloride and the desired pyridine acid chloride product.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |

| Thionyl Chloride (SOCl₂) | 118.97 | 74.6 | Reacts violently with water.[2] |

| Pyridine-2-carbonyl chloride | 141.55 | ~170-175 (decomposes) | |

| Pyridine-3-carbonyl chloride (Nicotinoyl chloride) | 141.55 | 194-196 | |

| Pyridine-4-carbonyl chloride (Isonicotinoyl chloride) | 141.55 | 198-200 | |

| Toluene | 92.14 | 110.6 | Forms a low-boiling azeotrope with thionyl chloride.[2] |

Issue 1: My pyridine acid chloride is decomposing during distillation.

-

Cause: The distillation temperature is likely too high. While thionyl chloride's boiling point is 74.6°C, many pyridine acid chlorides can be thermally labile and may decompose at elevated temperatures.[1]

-

Solution: Employ vacuum distillation to lower the boiling point of thionyl chloride.[1][13][14] By reducing the system's pressure, you can effectively remove the excess reagent at a lower temperature, thereby preserving the integrity of your product.[1][14]

Issue 2: I'm using a rotary evaporator, and the components are degrading.

-

Cause: Acidic vapors, primarily HCl and SO₂, generated from the reaction of residual thionyl chloride with atmospheric moisture, are highly corrosive to standard laboratory tubing and pump components.[1]

-

Solution: It is imperative to use chemically resistant tubing. Furthermore, a base trap containing a potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution must be placed between the rotary evaporator and the vacuum pump.[1][3][10] This will neutralize the acidic vapors and protect the pump from damage.[1]

Issue 3: After distillation, I still detect traces of thionyl chloride in my product.

-

Cause: Incomplete removal can occur due to insufficient distillation time or the formation of azeotropes.

-

Solution: Co-evaporation with a dry, inert, and higher-boiling aprotic solvent like toluene is highly effective.[10][14][15][16] Add a portion of dry toluene to the reaction mixture and distill off the toluene-thionyl chloride azeotrope. Repeating this process several times (known as "chasing") will effectively remove the last traces of thionyl chloride.[14][15]

Method 2: Chemical Quenching

Chemical quenching involves reacting the excess thionyl chloride with a suitable reagent to convert it into easily removable byproducts.

Issue 1: The quenching process is excessively vigorous and difficult to control.

-

Cause: The reaction of thionyl chloride with protic quenching agents is highly exothermic.[8] Adding the reaction mixture too quickly to the quenching solution can lead to a dangerous and uncontrolled reaction.

-

Solution: The key to a controlled quench is slow, dropwise addition of the reaction mixture to a cold (ice bath), vigorously stirred quenching solution.[1] The temperature of the quenching solution should be carefully monitored and maintained below 20°C.[1]

Issue 2: My pyridine acid chloride is hydrolyzing during the aqueous workup.

-

Cause: Pyridine acid chlorides are reactive acylating agents and are susceptible to hydrolysis back to the corresponding carboxylic acid in the presence of water.

-

Solution: If your product is highly sensitive to hydrolysis, quenching may not be the ideal method. Distillation would be a more suitable approach.[1] If quenching is necessary, minimizing the exposure time to the aqueous phase and working at low temperatures can help mitigate hydrolysis.

Issue 3: The pH of the aqueous layer remains acidic after quenching with a base.

-

Cause: An insufficient amount of base was used to neutralize the HCl and SO₂ generated from the hydrolysis of thionyl chloride.[1]

-

Solution: Continue to add more of the basic quenching solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) until the pH of the aqueous layer is neutral or slightly basic.[1] The pH can be monitored using litmus paper or a pH meter.

Experimental Protocols

Protocol 1: Removal of Thionyl Chloride by Vacuum Distillation

-

Apparatus Setup: Assemble a standard distillation apparatus using oven-dried glassware under an inert atmosphere (nitrogen or argon). Connect the receiving flask to a cold trap cooled with a dry ice/acetone slurry or liquid nitrogen, which is then connected to a vacuum pump.

-

Procedure: a. After the reaction is complete, allow the reaction flask to cool to room temperature. b. Slowly and cautiously apply a vacuum to the system, being mindful of potential initial bumping. c. Gradually heat the reaction flask in an oil bath. The bath temperature should be maintained below 50°C to prevent product decomposition.[1][14] d. Collect the distilled thionyl chloride in the cooled receiving flask. e. Once the distillation is complete, carefully and slowly release the vacuum.

Protocol 2: Removal of Thionyl Chloride by Azeotropic Distillation with Toluene

-

Apparatus Setup: Assemble a standard distillation apparatus as described in Protocol 1.

-

Procedure: a. Following the completion of the reaction, perform a simple distillation to remove the bulk of the excess thionyl chloride. b. Add a volume of dry toluene to the reaction flask. c. Resume the distillation. The toluene-thionyl chloride azeotrope will distill at a lower temperature than pure toluene.[2] d. Repeat steps b and c two to three more times to ensure complete removal of thionyl chloride.

Protocol 3: Removal of Thionyl Chloride by Chemical Quenching

-

Apparatus Setup: Place a beaker or flask containing the quenching solution in an ice bath on a magnetic stir plate.

-

Procedure: a. Prepare a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) and cool it in an ice bath. b. Slowly and dropwise, add the reaction mixture containing the excess thionyl chloride to the cold, vigorously stirred basic solution. Ensure the addition rate is controlled to maintain the temperature of the quenching solution below 20°C.[1] c. After the addition is complete, continue stirring for a short period to ensure all the thionyl chloride has reacted. d. Proceed with the standard aqueous workup and extraction of the pyridine acid chloride product.

Visualizing the Workflow

Workflow for Thionyl Chloride Removal

Caption: Decision workflow for selecting the appropriate method for removing excess thionyl chloride.

References

- New Jersey Department of Health. (2000, April). Hazardous Substance Fact Sheet: Thionyl Chloride.

- Sigma-Aldrich. (2013, March 19). Safety Data Sheet: Thionyl chloride. Retrieved from a major chemical supplier's website.

- Carl ROTH. (2024, September 19). Safety Data Sheet: Thionyl chloride.

- LANXESS. (n.d.). Product Safety Assessment: Thionyl chloride.

- Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU.

- BenchChem. (2025). An In-depth Technical Guide to the Reactions of Thionyl Chloride with Water and Alcohols.

- ChemicalBook. (n.d.). 2,6-Pyridinedicarboxylic acid chloride synthesis.

- Organic Syntheses. (n.d.). Procedure for the synthesis of a substituted amide.

- BenchChem. (2025, December). Technical Support Center: Removal of Excess Thionyl Chloride.

- ResearchGate. (2016, September 28). Can any one suggest an efficient method to distill thionyl chloride?

- Zeng, K., Ma, Y.-Y., Guo, Q.-Z., & Duan, T.-C. (2018). Determination of Thionyl Chloride Residue in Terephthaloyl Chloride by Inductively Coupled Plasma-Optical Emission Spectrometry. Chinese Journal of Analytical Chemistry, 46(12), 1963-1968.

- Sciencemadness Discussion Board. (2017, November 30). Preparation of Thionyl Chloride.

- Google Patents. (n.d.). US4337235A - Purification of thionyl chloride.

- ResearchGate. (2012, November 27). Which reagents are suitable for decomposing residual thionyl chloride after esterification?

- Organic Syntheses. (n.d.). A. N-(4-Pyridyl)pyridinium chloride hydrochloride.

- BenchChem. (2025, December). Removal of residual thionyl chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis.

- KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from a university safety document source.

- DIAL@UCLouvain. (n.d.). Synthesis of thionyl chloride: (LC015).

- Google Patents. (n.d.). US3156529A - Process for the purification of thionyl chloride.

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- ResearchGate. (2016, May 13). How to remove thionyl chloride after reaction?

- SciSpace. (1953). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine.

- Reddit. (2019, June 17). Removing thionyl chloride.

- Cade, J. A., & Gerrard, W. (1953). Action of thionyl chloride on carboxylic acids in presence of pyridine.